molecular formula C9H8BrFO B2541125 2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one CAS No. 2219407-61-9

2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one

Cat. No.: B2541125
CAS No.: 2219407-61-9
M. Wt: 231.064
InChI Key: BCTMTWCLOJPGME-UHFFFAOYSA-N
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Description

2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one: is an organic compound with the molecular formula C9H8BrFO. This compound is characterized by the presence of bromine, fluorine, and a tolyl group attached to an ethanone backbone. It is a derivative of mesitylene and has been studied for its interaction with conformational parameters .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one involves the reaction of bromomethylvinylether with sodium methoxide in methanol, followed by acid hydrolysis to remove the methoxy group . This method is efficient and streamlined, making it suitable for laboratory-scale synthesis.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis method. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one exerts its effects involves its ability to bind to specific receptor sites on the surface of neurons. This binding can block the release of neurotransmitters such as acetylcholine, leading to neuronal death . This property makes it a compound of interest in neurochemical research.

Comparison with Similar Compounds

  • 2-Bromo-1-(o-tolyl)ethanone
  • 2-Bromo-1-(2-fluorophenyl)ethan-1-one
  • 1-(5-Bromo-2-fluorophenyl)ethanone

Comparison: 2-Bromo-2-fluoro-1-(o-tolyl)ethan-1-one is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interaction with biological targets. Compared to similar compounds, it may exhibit different binding affinities and reaction pathways, making it a valuable compound for diverse applications in research and industry .

Properties

IUPAC Name

2-bromo-2-fluoro-1-(2-methylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO/c1-6-4-2-3-5-7(6)8(12)9(10)11/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCTMTWCLOJPGME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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